molecular formula C7H14ClF2NO B6194722 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride CAS No. 2680540-46-7

1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride

Cat. No.: B6194722
CAS No.: 2680540-46-7
M. Wt: 201.64 g/mol
InChI Key: PIRXHTDEDAFSMK-UHFFFAOYSA-N
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Description

1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclobutyl ring substituted with difluoromethyl and methoxy groups, and an amine group attached to the methanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

The synthesis of 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride involves several steps, typically starting with the preparation of the cyclobutyl ring. One common method includes the difluoromethylation of cyclobutyl intermediates using difluorocarbene reagents . The methoxy group can be introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods ensure precise control over reaction conditions, such as temperature and pressure, leading to high-purity products .

Chemical Reactions Analysis

1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target . The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Compared to other difluoromethylated compounds, 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride stands out due to its unique cyclobutyl ring structure. Similar compounds include:

The uniqueness of this compound lies in its combination of difluoromethyl and methoxy groups on a cyclobutyl ring, offering distinct reactivity and stability profiles .

Properties

CAS No.

2680540-46-7

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)2-5(3-7)4-10;/h5-6H,2-4,10H2,1H3;1H

InChI Key

PIRXHTDEDAFSMK-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)CN)C(F)F.Cl

Purity

95

Origin of Product

United States

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